molecular formula C20H33ClN2O2 B12337381 tert-Butyl (3-phenylpropyl)(piperidin-2-ylmethyl)carbamate hydrochloride

tert-Butyl (3-phenylpropyl)(piperidin-2-ylmethyl)carbamate hydrochloride

Cat. No.: B12337381
M. Wt: 368.9 g/mol
InChI Key: VDTNDINRAXXTJF-UHFFFAOYSA-N
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Description

tert-Butyl (3-phenylpropyl)(piperidin-2-ylmethyl)carbamate hydrochloride is a chemical compound with a complex structure that includes a tert-butyl group, a phenylpropyl group, and a piperidinylmethyl group

Preparation Methods

The synthesis of tert-Butyl (3-phenylpropyl)(piperidin-2-ylmethyl)carbamate hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of tert-butyl carbamate with 3-phenylpropyl bromide under basic conditions to form tert-butyl (3-phenylpropyl)carbamate. This intermediate is then reacted with piperidin-2-ylmethyl chloride in the presence of a base to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

tert-Butyl (3-phenylpropyl)(piperidin-2-ylmethyl)carbamate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidinylmethyl group, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

tert-Butyl (3-phenylpropyl)(piperidin-2-ylmethyl)carbamate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (3-phenylpropyl)(piperidin-2-ylmethyl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The piperidinylmethyl group can interact with neurotransmitter receptors, potentially modulating their activity. The phenylpropyl group may enhance the compound’s ability to cross biological membranes, increasing its efficacy .

Comparison with Similar Compounds

tert-Butyl (3-phenylpropyl)(piperidin-2-ylmethyl)carbamate hydrochloride can be compared with similar compounds such as:

These comparisons highlight the unique structural features and potential advantages of this compound in various applications.

Properties

Molecular Formula

C20H33ClN2O2

Molecular Weight

368.9 g/mol

IUPAC Name

tert-butyl N-(3-phenylpropyl)-N-(piperidin-2-ylmethyl)carbamate;hydrochloride

InChI

InChI=1S/C20H32N2O2.ClH/c1-20(2,3)24-19(23)22(16-18-13-7-8-14-21-18)15-9-12-17-10-5-4-6-11-17;/h4-6,10-11,18,21H,7-9,12-16H2,1-3H3;1H

InChI Key

VDTNDINRAXXTJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCCC1=CC=CC=C1)CC2CCCCN2.Cl

Origin of Product

United States

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